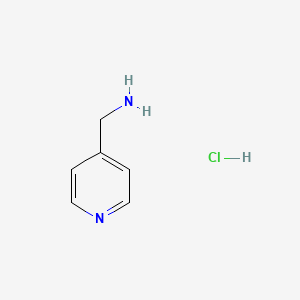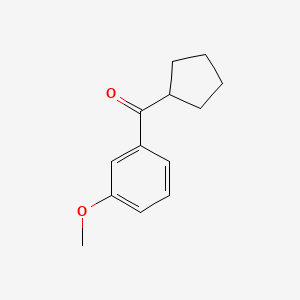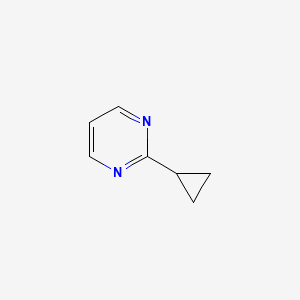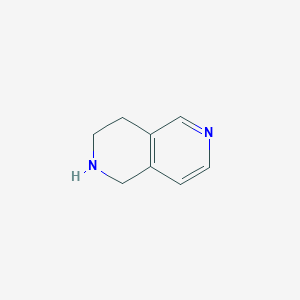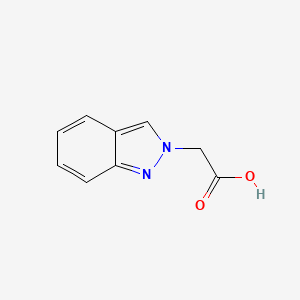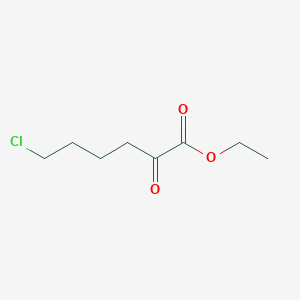
3-Méthyl-1,3-oxazolidine-2,4-dione
Vue d'ensemble
Description
3-Methyl-1,3-oxazolidine-2,4-dione is a chemical compound with the molecular formula C4H5NO3 and a molecular weight of 115.09 . It is a five-member heterocyclic ring .
Synthesis Analysis
The synthesis of 3-Methyl-1,3-oxazolidine-2,4-dione can be achieved from 2-Chloro-N-methylacetamide and TETRAETHYLAMMONIUM BICARBONATE .Molecular Structure Analysis
The InChI code for 3-Methyl-1,3-oxazolidine-2,4-dione is 1S/C4H5NO3/c1-5-3(6)2-8-4(5)7/h2H2,1H3 . This indicates that the molecule consists of a five-membered ring with nitrogen and oxygen atoms, and a methyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
3-Methyl-1,3-oxazolidine-2,4-dione is a solid at room temperature . It has a melting point of 128 °C and a predicted boiling point of 138.7±23.0 °C. The predicted density is 1.373±0.06 g/cm3 .Applications De Recherche Scientifique
Électrolyte dans les batteries au lithium
La 3-Méthyl-1,3-oxazolidine-2,4-dione a été utilisée en mélange avec du carbonate d'éthylène ou du carbonate de diméthyle en présence de tétrafluoroborate de lithium ou d'hexafluorophosphate de lithium comme électrolyte dans les batteries au lithium. Cette application tire parti de sa stabilité chimique et de sa constante diélectrique élevée pour améliorer les performances de la batterie .
Auxiliaires chiraux en synthèse
Ce composé sert d'auxiliaire chiral dans la synthèse de produits naturels et de composés pharmacologiquement actifs. Les auxiliaires chiraux sont essentiels pour obtenir la stéréochimie souhaitée dans la synthèse de molécules complexes .
Synthèse asymétrique
Il est également impliqué dans les processus de synthèse asymétrique, où il contribue à créer des dérivés présentant une chiralité spécifique. Ceci est particulièrement important pour la production de certains produits pharmaceutiques .
Réactions multicomposants
En science des matériaux, la this compound est utilisée dans des réactions multicomposants impliquant des 1,2-aminoalcools pour synthétiser des oxazolidines fonctionnalisées .
Catalyse
Le composé trouve une application en catalyse, en particulier dans la synthèse catalysée par le ruthénium(II) des oxazolines, qui sont des intermédiaires précieux dans diverses synthèses chimiques .
Safety and Hazards
Mécanisme D'action
Target of Action
They have been found to have a wide range of biological applications in medicinal chemistry .
Mode of Action
For instance, Linezolid, an oxazolidinone derivative, binds to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, ultimately leading to the inhibition of bacterial protein synthesis .
Biochemical Pathways
Oxazolidinones have been found to affect various biochemical pathways, depending on their specific targets and mode of action .
Analyse Biochimique
Biochemical Properties
3-Methyl-1,3-oxazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .
Cellular Effects
The effects of 3-Methyl-1,3-oxazolidine-2,4-dione on different types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-Methyl-1,3-oxazolidine-2,4-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, further influencing cellular processes. The precise molecular mechanisms can vary depending on the specific context and the biomolecules involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1,3-oxazolidine-2,4-dione can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, while it may degrade under others, leading to varying effects on cells in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methyl-1,3-oxazolidine-2,4-dione can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Methyl-1,3-oxazolidine-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s overall impact on metabolism .
Transport and Distribution
The transport and distribution of 3-Methyl-1,3-oxazolidine-2,4-dione within cells and tissues are essential for its activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s overall efficacy and function .
Subcellular Localization
The subcellular localization of 3-Methyl-1,3-oxazolidine-2,4-dione is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
3-methyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGPUUYVAWLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483633 | |
| Record name | 2,4-Oxazolidinedione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14422-90-3 | |
| Record name | 2,4-Oxazolidinedione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,3-oxazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



